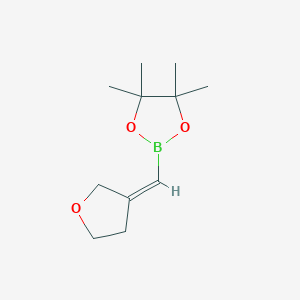![molecular formula C12H11NO3S B2479027 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid CAS No. 854357-41-8](/img/structure/B2479027.png)
2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid” is an organic compound that belongs to the class of compounds known as phenyl-1,3-oxazoles . It has a molecular weight of 250.28 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H10N2O3S/c1-7-12-10(13-16-7)6-17-9-5-3-2-4-8(9)11(14)15/h2-5H,6H2,1H3,(H,14,15) . This indicates the presence of a 5-membered oxazole ring with a methyl group at position 5, a benzoic acid group, and a sulfanyl group attached to the oxazole ring . Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Catalytic Applications : Sulfuric acid derivatives, similar in structure to the compound , have been employed as recyclable catalysts in condensation reactions. These catalysts are used for the synthesis of various chemical compounds, displaying high yields and maintaining catalytic activity over multiple runs (Tayebi et al., 2011).
Drug Metabolism Studies : In a study on the metabolism of a novel antidepressant, derivatives of benzoic acid similar to the specified compound were identified as metabolites. This research provides insights into the enzymatic pathways involved in drug metabolism (Hvenegaard et al., 2012).
Antimicrobial and Antioxidant Properties : Novel compounds structurally related to 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such studies highlight the potential of these compounds in therapeutic applications (Fathima et al., 2021).
Electrochemical Studies : Research on electrochemical behavior of similar benzoic acid derivatives provides insights into the mechanisms of chemical reactions, particularly in the context of electrochemical reduction processes (Mandić et al., 2004).
Corrosion Inhibition : Derivatives of 1,3,4-oxadiazole, which share structural similarities with the compound , have been studied for their ability to inhibit corrosion in metals. These studies are significant for industrial applications, particularly in protecting metal surfaces (Ammal et al., 2018).
Synthesis of Pharmaceutical Compounds : Research on the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a compound related to the target molecule, highlights its application in the preparation of cardiotonic drugs (Lomov, 2019).
Future Directions
Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . Future research could focus on synthesizing various oxazole derivatives, including “2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid”, and screening them for various biological activities. This could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles .
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets . These include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant targets .
Mode of Action
The oxazole ring in the compound is a crucial structural motif in medicinal chemistry, often contributing to the preferential specificity of biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 24929 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Given the wide spectrum of biological activities associated with oxazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
It’s possible that it may interact with certain enzymes, proteins, and other biomolecules, but these interactions have not been thoroughly investigated .
Cellular Effects
It’s unclear how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
It’s unclear if there are any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It’s unclear which enzymes or cofactors this compound interacts with, and whether it has any effects on metabolic flux or metabolite levels .
Transport and Distribution
It’s unclear if this compound interacts with any transporters or binding proteins, and whether it has any effects on its localization or accumulation .
Subcellular Localization
It’s unclear if there are any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Properties
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8-6-9(13-16-8)7-17-11-5-3-2-4-10(11)12(14)15/h2-6H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHVAMDKSLWIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CSC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate](/img/structure/B2478949.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2478952.png)

![3-[(2,2-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2478954.png)
![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2478956.png)

![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478958.png)




![4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2478966.png)
